2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic Acid
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Overview
Description
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thiourea and α-haloacetic acid under reflux conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1,3-thiazol-2-yl)acetic acid
- 2-(4-methyl-1,3-thiazol-2-yl)acetic acid
- 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid
Uniqueness
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)3-7-9-6(4-12-7)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
InChI Key |
DZLDTXOQSKIKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)CC(=O)O |
Origin of Product |
United States |
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